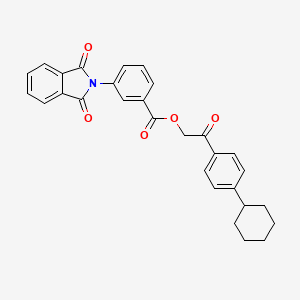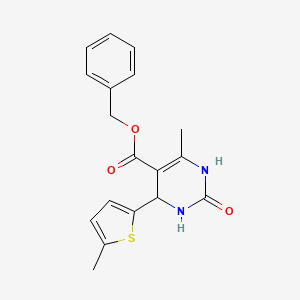![molecular formula C15H22ClNO B5234668 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied for its various biochemical and physiological effects. In
Mécanisme D'action
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine inhibits the FAAH enzyme by binding to its active site. This prevents the degradation of endocannabinoids, leading to increased levels of these molecules in the body. The increased levels of endocannabinoids can then activate cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been studied for its potential analgesic, anxiolytic, and anti-inflammatory effects. In preclinical studies, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is its specificity for FAAH inhibition. This allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine in humans.
Orientations Futures
There are several future directions for the study of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine. One direction is the investigation of its potential therapeutic applications in various disease states, such as chronic pain, anxiety disorders, and inflammatory conditions. Another direction is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion
In conclusion, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its specific inhibition of FAAH and subsequent modulation of endocannabinoid levels make it a promising candidate for the treatment of various disease states. Further studies are needed to determine its safety and efficacy in humans, as well as to develop more potent and selective FAAH inhibitors.
Méthodes De Synthèse
The synthesis of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(pyrrolidin-1-yl)butane in the presence of a base. The resulting product is then purified to obtain 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects.
Propriétés
IUPAC Name |
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-7-6-8-14(16)15(13)18-12-5-4-11-17-9-2-3-10-17/h6-8H,2-5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZLQYMMKTCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5558106 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)




![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B5234687.png)